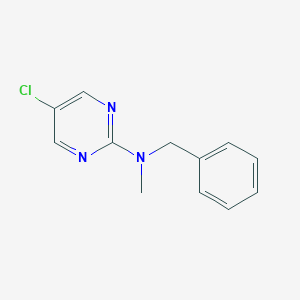

![molecular formula C14H19N3 B6445936 benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine CAS No. 2548977-85-9](/img/structure/B6445936.png)

benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine” is a complex organic molecule. It contains a benzyl group, a methyl group, and a 2-(4-methyl-1H-pyrazol-1-yl)ethylamine group . The pyrazole group is a five-membered heterocyclic compound with two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a complex organic molecule, it could potentially undergo a variety of organic reactions .科学研究应用

Therapeutic Potential

Compounds containing imidazole, a five-membered heterocyclic moiety, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antihypertensive Potential

Imidazole containing compounds have been synthesized and evaluated for their antihypertensive potential . For example, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid has been evaluated for antihypertensive potential in rats .

Pharmaceutical Applications

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are used in traditional applications in pharmaceuticals and agrochemicals .

Solar Cells and Other Optical Applications

Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .

Functional Materials

Imidazoles are used in the development of functional materials .

Catalysis

Imidazoles are used in catalysis .

Anti-Inflammatory Screening

Imidazole containing compounds have been subjected to anti-inflammatory screening through egg albumin denaturation inhibition and red blood cell membrane stabilization assay .

Antimicrobial Activity

Imidazole containing compounds have been tested in vitro for their antimicrobial activity against Gram-positive bacteria (Staphylococcus epidermidis and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and fungi (Candida albicans and Aspergillus niger) .

安全和危害

未来方向

作用机制

Target of Action

The primary target of benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine is the RET (c-RET) protein , a receptor tyrosine kinase . RET plays a crucial role in cell survival, proliferation, migration, and differentiation . It is involved in the development of various tissues, including the nervous and immune systems .

Mode of Action

Benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine, also known as BLU-667 or Pralsetinib , acts as a highly potent and selective inhibitor of RET . It binds to RET and inhibits its kinase activity, preventing the phosphorylation and activation of downstream signaling pathways . This compound shows high selectivity for RET, with its inhibitory activity being more effective than other multi-kinase inhibitors .

Biochemical Pathways

By inhibiting RET, benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine disrupts several key biochemical pathways. RET is involved in multiple signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways , which regulate cell growth and survival . By blocking RET, this compound can inhibit these pathways, leading to reduced cell proliferation and increased cell death .

Result of Action

The inhibition of RET by benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine leads to a decrease in cell proliferation and an increase in cell death . This makes it a potential therapeutic agent for cancers driven by RET mutations or fusions, such as non-small cell lung cancer (NSCLC) and thyroid cancer .

属性

IUPAC Name |

N-benzyl-N-methyl-2-(4-methylpyrazol-1-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-13-10-15-17(11-13)9-8-16(2)12-14-6-4-3-5-7-14/h3-7,10-11H,8-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKIMCNHXGZUGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCN(C)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(azepan-1-yl)-2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445863.png)

![2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445864.png)

![4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6445870.png)

![2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445888.png)

![1-(azepan-1-yl)-2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445891.png)

![2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445897.png)

![2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445918.png)

![1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445925.png)

![N-ethyl-6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6445928.png)

![N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6445931.png)

![2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B6445937.png)